![molecular formula C11H16ClN3O3 B2418950 Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate CAS No. 2138103-92-9](/img/structure/B2418950.png)
Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1822793-23-6 . It has a molecular weight of 273.72 . The IUPAC name for this compound is tert-butyl 3- (5- (chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16ClN3O3/c1-11(2,3)18-10(16)15-5-7(6-15)9-14-13-8(4-12)17-9/h7H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Baricitinib Synthesis : Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate serves as a key intermediate in the synthesis of baricitinib, an oral JAK1/JAK2 inhibitor . Baricitinib has been approved for treating moderate to severe rheumatoid arthritis by inhibiting intracellular signaling of inflammatory cytokines like IL-6 and IL-23 . Its synthesis has drawn significant attention due to its therapeutic potential.
Heterocyclic Chemistry and Green Synthesis
- Green and Cost-Effective Route : Researchers have developed a green and cost-effective synthesis for tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a precursor to baricitinib. This method employs commercially available starting materials and a microchannel reactor for oxidation reactions, making it suitable for industrial production . The focus on sustainability and efficiency is crucial in modern chemical research.
Pharmaceutical Process Development
- Scale-Up Production : Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate is essential for the scale-up production of baricitinib. Optimizing its synthesis and purification processes ensures efficient large-scale manufacturing of this drug . Pharmaceutical companies rely on robust synthetic routes for commercial production.
Chemical Biology and Targeted Therapies
- JAK Inhibition : Baricitinib’s mechanism of action involves selective inhibition of JAK1 and JAK2 kinases. By disrupting intracellular signaling pathways, it modulates immune responses and inflammation . Understanding its interactions with cellular targets is crucial for drug design.
Materials Science and Polymer Chemistry
- Functional Polymers : Researchers explore the modification of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to create functional polymers. These polymers find applications in drug delivery, tissue engineering, and controlled release systems . The compound’s unique structure contributes to polymer properties.
Organic Synthesis and Chemical Diversity
- Building Block : Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate serves as a versatile building block for designing novel molecules. Chemists can functionalize its various positions to create diverse derivatives with potential biological activities . Exploring its reactivity expands chemical libraries.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)18-14-9/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOZYCDEXLJEJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate |
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